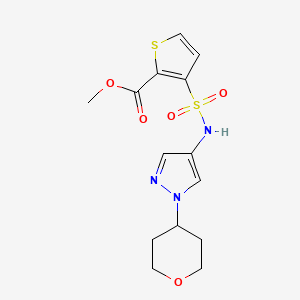

methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate

Description

This compound features a thiophene-2-carboxylate core substituted at the 3-position with a sulfamoyl group linked to a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl moiety. The tetrahydro-2H-pyran (a six-membered oxygen-containing heterocycle) confers conformational stability, while the pyrazole ring may enhance binding interactions in biological systems.

Properties

IUPAC Name |

methyl 3-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S2/c1-21-14(18)13-12(4-7-23-13)24(19,20)16-10-8-15-17(9-10)11-2-5-22-6-3-11/h4,7-9,11,16H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBRLCGUVOEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C12H16N4O4S

- Molecular Weight : 304.34 g/mol

- IUPAC Name : this compound

This structure features a thiophene ring, a sulfamoyl group, and a pyrazole moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in disease pathways.

- Modulation of Receptor Activity : Interacting with receptors such as TGF-β type I receptor (ALK5), which is implicated in fibrotic diseases and cancer .

- Antimicrobial Properties : The presence of the thiophene ring is known to enhance antimicrobial activity against various pathogens.

Antifibrotic and Anticancer Potential

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting the TGF-β signaling pathway. This pathway plays a crucial role in fibrosis and tumor progression. For instance, derivatives targeting ALK5 have shown promising results in both in vitro and in vivo models, demonstrating significant inhibitory activity on fibrotic processes .

Analgesic Effects

Research on related pyrazole derivatives has indicated analgesic properties. Compounds that act as cannabinoid receptor agonists have been noted for their pain-relieving effects without significant central nervous system side effects . This suggests that this compound may also exhibit similar analgesic properties.

Study 1: Inhibition of ALK5

A study published in PubMed demonstrated that a derivative of the compound exhibited strong inhibitory activity against ALK5, showing an oral bioavailability of 57.6%. This suggests potential for therapeutic applications in treating fibrotic diseases and certain cancers .

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of thiophene-based compounds, revealing that modifications to the sulfamoyl group enhanced activity against Gram-positive bacteria. Such findings underscore the importance of structural components in determining biological activity .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate exhibit potent antimicrobial properties. Studies have shown that modifications to the thiophene ring enhance the compound's efficacy against resistant bacterial strains, making it a promising candidate for new antibiotic development .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, suggesting mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival . Further investigations are needed to elucidate its mechanism of action and therapeutic index.

Agrochemical Applications

Pesticidal Activity

this compound has shown potential as a pesticide. Its application in agricultural settings has been linked to effective pest control without significant toxicity to non-target organisms. Field trials indicate its effectiveness against common agricultural pests, contributing to sustainable farming practices .

Herbicidal Properties

Recent studies have highlighted the herbicidal activity of this compound, particularly against broadleaf weeds. The compound's mode of action involves disrupting metabolic processes in target plants, leading to their death while preserving crop integrity . This specificity is crucial for developing environmentally friendly herbicides.

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers are being explored for applications in coatings, adhesives, and composites due to their improved durability and resistance to environmental degradation .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antimicrobial Efficacy of Thiophene Derivatives" | Antimicrobial Activity | Showed significant activity against MRSA strains with low MIC values. |

| "Evaluation of Anticancer Agents" | Cancer Research | Induced apoptosis in breast and lung cancer cell lines; IC50 values suggest high potency. |

| "Field Trials of Novel Herbicides" | Agricultural Chemistry | Demonstrated effective control of broadleaf weeds with minimal impact on crops. |

| "Thermal Properties of New Polymers" | Materials Science | Enhanced thermal stability and mechanical strength compared to traditional polymers. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Sulfamoyl Backbones

a) Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate

- Structure : Differs in the sulfamoyl substituent, which is a methoxycarbonylmethyl group (-CH₂COOMe) instead of the pyran-pyrazole moiety.

- Implications : The smaller substituent reduces steric hindrance but may decrease metabolic stability compared to the bulkier pyran-pyrazole group in the target compound. The ester group (COOMe) could enhance lipophilicity but reduce aqueous solubility .

b) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Structure: Shares the thiophene-2-carboxylate core but incorporates a pyrazolo[3,4-d]pyrimidine ring and chromenone system.

- Properties: Higher molecular weight (560.2 g/mol) and melting point (227–230°C) due to extended aromaticity and fluorinated substituents.

Analogues with Pyrazole-Heterocycle Motifs

a) N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide

- Structure : Replaces the sulfamoyl group with a carboxamide (-CONH₂) and substitutes tetrahydrofuran (five-membered ring) for tetrahydro-2H-pyran.

- Implications: The smaller furan ring may reduce steric bulk and alter metabolic pathways.

b) 3-Phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide

- Structure : Retains the pyran-pyrazole group but replaces the thiophene-sulfamoyl-carboxylate with a benzoisoxazole-carboxamide system.

- Implications : The benzoisoxazole’s rigid planar structure could enhance π-π stacking interactions, while the carboxamide group may improve solubility compared to the ester in the target compound .

Sulfamoyl-Containing Derivatives

a) 4-[5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : Features a benzenesulfonamide core with a p-tolyl-pyrazole substituent.

- Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance.

Comparative Data Table

Research Implications

- Bioactivity : The pyran-pyrazole group in the target compound may improve target binding compared to smaller heterocycles (e.g., tetrahydrofuran in ).

- Solubility : The sulfamoyl and carboxylate groups likely enhance aqueous solubility relative to carboxamide derivatives (e.g., ).

- Synthesis : Palladium-catalyzed cross-coupling (as in ) could be adapted for synthesizing the target compound, leveraging boronic acid intermediates.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Sulfamoylation : Introducing the sulfamoyl group via reaction of thiophene-2-carboxylate derivatives with sulfamoyl chlorides under anhydrous conditions (e.g., using DMF as a catalyst) .

- Pyrazole Functionalization : Coupling tetrahydro-2H-pyran-4-yl groups to the pyrazole moiety using Ullmann or Buchwald-Hartwig amination, ensuring regioselectivity by controlling temperature (60–80°C) and Pd-based catalysts .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >98% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Bioassays : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) with controlled ATP levels and pH buffers to minimize environmental variability .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., des-methyl esters or hydrolyzed sulfonamides) that may interfere with activity .

- Statistical Meta-Analysis : Apply mixed-effects models to pooled data from independent studies, accounting for covariates like solvent polarity and incubation time .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to verify sulfonamide NH (~10.5 ppm), pyran ring protons (δ 3.5–4.2 ppm), and thiophene carbonyls (~165 ppm) .

- LC-MS : High-resolution ESI-MS to confirm molecular mass (expected [M+H]+ = 412.08) and detect trace intermediates .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile/toluene and analyze space groups (e.g., monoclinic P21/c) .

Advanced: How to design experiments for studying target interactions?

Answer:

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model binding to sulfotransferases or kinases, focusing on hydrogen bonding with the sulfamoyl group and hydrophobic interactions with the pyran ring .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities (KD) under physiological buffer conditions (pH 7.4, 150 mM NaCl) .

- Split-Plot Designs : Test concentration-dependent effects (0.1–100 µM) across biological replicates, with randomized block designs to account for batch variability .

Basic: What are common impurities during synthesis, and how are they mitigated?

Answer:

- Byproducts : Hydrolyzed esters (due to moisture) or dimerized pyrazoles (from excess base). Monitor via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .

- Mitigation : Use molecular sieves during sulfamoylation and optimize reaction stoichiometry (1.2 eq. sulfamoyl chloride per thiophene) .

- Quality Control : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Advanced: What strategies enhance selectivity for specific biological targets?

Answer:

- Structure-Activity Relationship (SAR) : Modify the pyran ring (e.g., replace with piperidine) or introduce electron-withdrawing groups (e.g., -CF3) to alter steric and electronic profiles .

- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) with fluorescent probes to identify off-target interactions .

- Metabolite Tracking : Radiolabel the methyl ester (14C) to study metabolic stability in liver microsomes and adjust substituents to reduce clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.